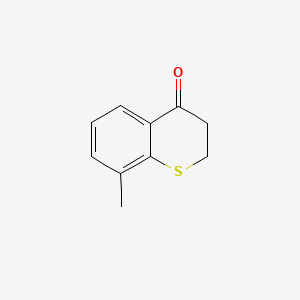
8-Methyl-4-thiochromanone
Descripción general
Descripción
“8-Methyl-4-thiochromanone” is a derivative of thiochromanone . Thiochromanone is a heterocyclic compound and acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . It’s a fusion of a benzene nucleus with dihydropyran .
Synthesis Analysis
Thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position have been synthesized and evaluated for their cytotoxic activities . A series of novel thiochromanone derivatives containing a carboxamide moiety were designed and synthesized .
Molecular Structure Analysis
The molecular structure of thiochromanone is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in thiochromanone shows a minor difference from chromone .
Chemical Reactions Analysis
Thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position have been synthesized . A series of novel thiochromanone derivatives containing a sulfonyl hydrazone moiety were designed and synthesized .
Physical And Chemical Properties Analysis
Thiochromanone is a solid with a refractive index of n20/D 1.6395 (lit.) and a boiling point of 154 °C/12 mmHg (lit.) . It has a melting point of 28-30 °C (lit.) .
Aplicaciones Científicas De Investigación
Mass Spectrometry of Thiochromanone Derivatives
Harrison, Thomas, and Still (1970) studied the mass spectra of thiochromanone and related compounds. They established the major fragmentation routes in these compounds, contributing to a better understanding of their chemical structure and behavior under mass spectrometry conditions (Harrison, Thomas, & Still, 1970).
NMR Spectroscopy for Structural Analysis
Senda et al. (1977) explored the 13C NMR spectra of 4-chromanone, 4H-1-benzothiopyran-4-one, and their derivatives, providing insights into the chemical shifts and structural characteristics of these compounds (Senda, Kasahara, Izumi, & Takeda, 1977).
Synthesis of Aminochromans and Aminothiochromans
Sebök, Levai, and Timár (1998) investigated the reduction of 4-chromanone and 4-thiochromanone oximes, leading to the selective production of 4-aminochromans and 4-aminothiochromans. This synthesis is significant for the development of compounds with potential applications in pharmaceuticals (Sebök, Levai, & Timár, 1998).
Antibacterial Activity of Thiochromanone Derivatives
Chi et al. (2021) designed and synthesized novel thiochromanone derivatives containing an acylhydrazone moiety. They demonstrated good in vitro antibacterial activities against various strains, highlighting the potential of thiochromanone derivatives in developing new antibacterial agents (Chi et al., 2021).
Anticancer Activities of Thiosemicarbazones Derivatives
Song et al. (2020) synthesized novel thiosemicarbazone analogs and evaluated their cytotoxic activities. They found that certain derivatives exhibited potent anticancer properties, suggesting their potential use in cancer treatment (Song et al., 2020).
Safety and Hazards
Direcciones Futuras
Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel thiochromanone analogs . This will give leads to the chemistry community and help in the development of new anticancer drugs with high efficacy and low side effects .
Propiedades
IUPAC Name |
8-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEOBLVGMJPRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296455 | |
| Record name | 8-Methyl-4-thiochromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29373-02-2 | |
| Record name | 8-Methyl-4-thiochromanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-4-thiochromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B1616724.png)

![4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B1616728.png)
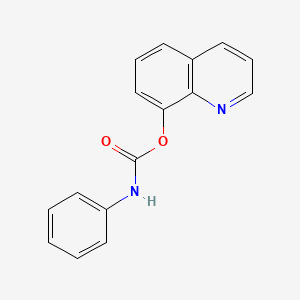

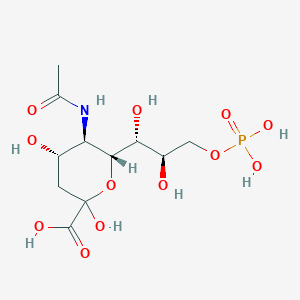
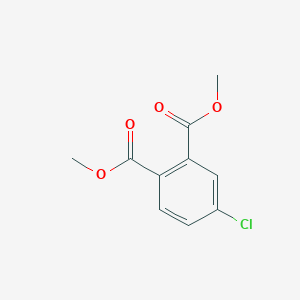
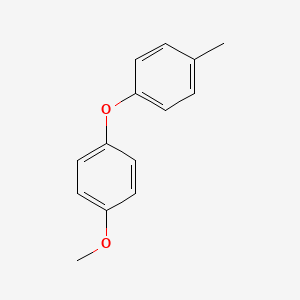
![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)
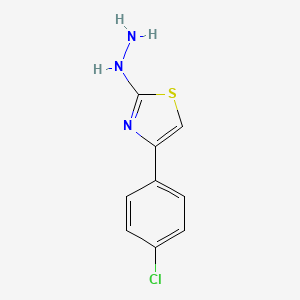


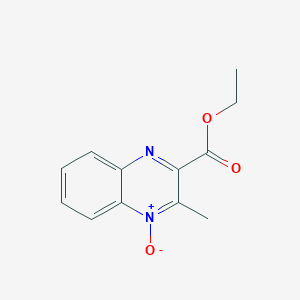
![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)